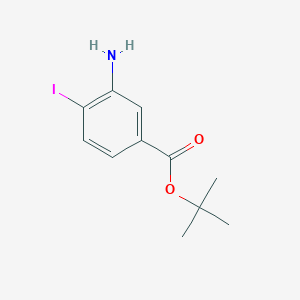
tert-butylN-(3-diazo-2-oxopropyl)-N-methylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-ButylN-(3-diazo-2-oxopropyl)-N-methylcarbamate is a chemical compound with the molecular formula C8H13N3O3. It is known for its unique structure, which includes a diazo group, making it a valuable intermediate in organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-ButylN-(3-diazo-2-oxopropyl)-N-methylcarbamate typically involves the reaction of tert-butyl carbamate with a diazo compound under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF). The reaction mixture is stirred at low temperatures to ensure the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form .
Analyse Des Réactions Chimiques
Types of Reactions
tert-ButylN-(3-diazo-2-oxopropyl)-N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: The diazo group can be oxidized to form different oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The diazo group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Applications De Recherche Scientifique
tert-ButylN-(3-diazo-2-oxopropyl)-N-methylcarbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-ButylN-(3-diazo-2-oxopropyl)-N-methylcarbamate involves its interaction with molecular targets through the diazo group. This group can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The pathways involved may include nucleophilic substitution or addition reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-ButylN-(3-diazo-2-oxopropyl)carbamate: Similar structure but lacks the N-methyl group.
tert-ButylN-(3-diazo-2-oxopropyl)-N-ethylcarbamate: Similar structure with an ethyl group instead of a methyl group.
Uniqueness
tert-ButylN-(3-diazo-2-oxopropyl)-N-methylcarbamate is unique due to its specific combination of functional groups, which provides distinct reactivity and applications compared to its analogs .
Propriétés
Formule moléculaire |
C9H15N3O3 |
|---|---|
Poids moléculaire |
213.23 g/mol |
Nom IUPAC |
tert-butyl N-(3-diazo-2-oxopropyl)-N-methylcarbamate |
InChI |
InChI=1S/C9H15N3O3/c1-9(2,3)15-8(14)12(4)6-7(13)5-11-10/h5H,6H2,1-4H3 |
Clé InChI |
HZZOXESZIPEHBI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N(C)CC(=O)C=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-Amino-3-{1-[(benzyloxy)carbonyl]piperidin-4-yl}propanoic acid](/img/structure/B13564600.png)
![1,4-Diazaspiro[5.5]undecane-5,9-dione](/img/structure/B13564608.png)
![1-[(Tert-butoxy)carbonyl]-2-(methoxymethyl)azetidine-2-carboxylicacid](/img/structure/B13564610.png)






